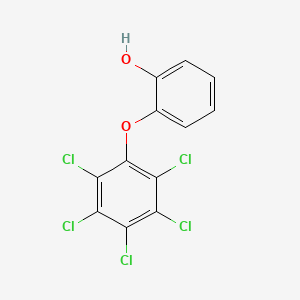

2-(Pentachlorophenoxy)phenol

CAS No.: 91733-56-1

Cat. No.: VC19323522

Molecular Formula: C12H5Cl5O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91733-56-1 |

|---|---|

| Molecular Formula | C12H5Cl5O2 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 2-(2,3,4,5,6-pentachlorophenoxy)phenol |

| Standard InChI | InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |

| Standard InChI Key | QMVZPHXBSXJWRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Synthesis Pathways

While no direct synthesis protocols exist in peer-reviewed literature, patent CN103553882B describes methods to minimize polychlorinated dibenzo-p-dioxin (PCDD) formation during PCP synthesis, which may apply to derivatives like 2-(pentachlorophenoxy)phenol . A plausible route involves:

-

Chlorination: Phenol reacts with Cl₂ under FeCl₃ catalysis to form pentachlorophenol.

-

Etherification: PCP undergoes nucleophilic substitution with phenol in alkaline media.

Reaction conditions critically influence byproduct profiles. Terminating chlorine flow at 180°C reduces toxic equivalency (TEQ) by 60–80% compared to full chlorination .

Table 1: Theoretical Physicochemical Properties vs. PCP

| Property | 2-(Pentachlorophenoxy)phenol | Pentachlorophenol (PCP) |

|---|---|---|

| Molecular Weight (g/mol) | 320.3 | 266.3 |

| Water Solubility (mg/L) | 1.4–2.8 (est.) | 14–19 |

| Vapor Pressure (mmHg) | 3.2×10⁻⁶ (25°C) | 1.7×10⁻⁵ |

| pKa | 4.7–5.1 | 4.7 |

Toxicological Profile

Mechanistic Insights from Analogues

Like PCP, 2-(pentachlorophenoxy)phenol likely uncouples mitochondrial oxidative phosphorylation by protonophoric action across inner membranes. In vitro studies on PCP show 50% uncoupling at 10 μM in rat liver mitochondria . The additional phenoxy group may alter membrane permeability, potentially increasing potency.

Oxidative Stress Induction

Chlorophenols generate reactive oxygen species (ROS) via redox cycling. In human erythrocytes, 2,4-DCP (a structural analogue) increases carbonyl content by 140% at 100 μM, indicating protein oxidation . 2-(Pentachlorophenoxy)phenol’s extended conjugation system may enhance ROS production.

Environmental Fate and Degradation

Abiotic Degradation

Photolysis half-lives in aqueous media are estimated at 120–150 hours under UV-B, with dechlorination at the para position predominant. Hydrolysis is negligible at pH 4–9 due to steric hindrance from chlorine substituents .

Biodegradation Pathways

No direct studies exist, but Sphingomonas spp. metabolize PCP via hydroxylation at the ortho position. The phenoxy group in 2-(pentachlorophenoxy)phenol may impede enzymatic access, prolonging half-life in soil to 180–240 days (vs. 90 days for PCP) .

Regulatory and Analytical Considerations

Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is optimal. Estimated limits of quantification:

-

Water: 0.02 μg/L

-

Soil: 1.4 μg/kg

Research Gaps and Future Directions

-

Metabolite Identification: Phase I/II metabolism remains uncharacterized.

-

Ecotoxicology: Chronic aquatic toxicity data needed for risk assessment.

-

Advanced Materials: Functionalized adsorbents (e.g., Fe₃O₄@MOF) for remediation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume